
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid, also known as DCMP, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This molecule is a derivative of cyclobutane, which is a four-membered ring hydrocarbon. DCMP is a chiral molecule, meaning that it has two possible enantiomers, which are mirror images of each other.
Wirkmechanismus
The exact mechanism of action of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in response to inflammatory stimuli. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to reduce the sensitivity of pain receptors in animal models of pain. In terms of cancer, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has several advantages for lab experiments, including its synthetic accessibility and its ability to inhibit the activity of specific enzymes involved in inflammation and cancer cell growth. However, there are also limitations to using (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid. One potential direction is to investigate its potential use as a drug candidate in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid and its potential use in the treatment of cancer. Finally, the development of new synthetic methods for (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid may allow for the production of more potent and selective analogs for use in medicinal chemistry research.
Synthesemethoden
The synthesis of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid involves several steps, starting with the reaction of cyclobutylmagnesium bromide with 2-methylpropanoyl chloride to form cyclobutyl-2-methylpropanoic acid. This intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, (2S)-3,3-Di(cyclobutyl)-2-methylpropanoic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(2S)-3,3-di(cyclobutyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(12(13)14)11(9-4-2-5-9)10-6-3-7-10/h8-11H,2-7H2,1H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXPYNZFGUMHQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCC1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C1CCC1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)

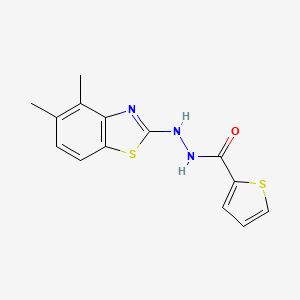
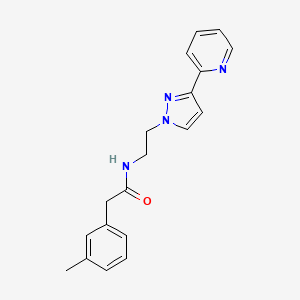
![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

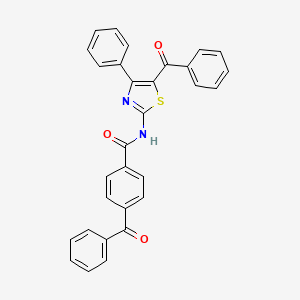
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)
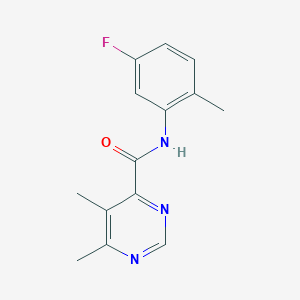
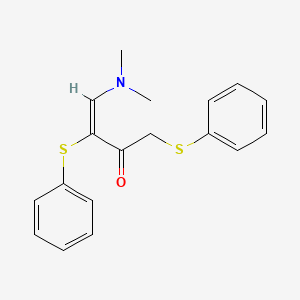
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)

